molecular formula C28H40N7O17P3S B1232108 benzoyl-coenzyme A

benzoyl-coenzyme A

Cat. No.: B1232108
M. Wt: 871.6 g/mol
InChI Key: VEVJTUNLALKRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoyl coenzyme A is a thioester derived from benzoic acid and coenzyme A. It plays a crucial role in the metabolism of aromatic compounds, acting as an intermediate in various biochemical pathways. Benzoyl coenzyme A is involved in the degradation of aromatic hydrocarbons and serves as a substrate for several enzymes, making it a significant compound in both biological and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoyl coenzyme A can be synthesized through chemo-enzymatic methods. One common approach involves the use of benzoate-coenzyme A ligase, which catalyzes the formation of benzoyl coenzyme A from benzoate and coenzyme A under anaerobic conditions . Another method involves the use of benzoyl coenzyme A reductase, which converts benzoyl coenzyme A to cyclohex-1,5-diene-1-carbonyl coenzyme A, eventually yielding acetyl coenzyme A .

Industrial Production Methods

Industrial production of benzoyl coenzyme A typically involves the use of biocatalysts and engineered microbial strains. These methods leverage the natural metabolic pathways of microorganisms to produce benzoyl coenzyme A efficiently. The use of metabolic modules for benzoate transport and activation to benzoyl coenzyme A, along with enzymes for β-oxidation, has been explored to enhance production yields .

Mechanism of Action

Benzoyl coenzyme A exerts its effects through its role as a substrate for various enzymes. It is involved in the reductive dearomatization of aryl compounds mediated by bacteria under anaerobic conditions. The primary molecular targets include benzoyl coenzyme A reductase and other related enzymes, which catalyze the conversion of benzoyl coenzyme A to cyclohexadiene derivatives and eventually to acetyl coenzyme A .

Properties

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVJTUNLALKRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N7O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863942
Record name S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} benzenecarbothioate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

871.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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